Ritonavir Ethyl Carbamate
Description
Contextualization within Ritonavir (B1064) Chemical Space
Ritonavir is a complex molecule characterized by its peptide-like structure, which includes multiple chiral centers and functional groups. nih.govgoogle.com The chemical space surrounding Ritonavir is populated by a variety of related substances, including precursors, metabolites, degradation products, and isomers. google.comdaicelpharmastandards.com These compounds can arise during the synthesis of Ritonavir or through its degradation over time. daicelpharmastandards.comacs.org
Ritonavir Ethyl Carbamate (B1207046), chemically known as Ethyl ((S)-1-(((2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(((thiazol-5-ylmethoxy)carbonyl)amino)hexan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate, is a distinct entity within this chemical space. cleanchemlab.comsynzeal.comchemicea.com It is structurally similar to Ritonavir, with the key difference being the substitution of a specific part of the molecule with an ethyl carbamate group. cleanchemlab.comsynzeal.com This structural relationship makes it a critical compound for study in the context of Ritonavir's purity and stability. The carbamate group itself is a known structural motif in several HIV protease inhibitors, including Ritonavir. nih.gov
Significance as a Research Compound, Impurity, or Synthetic Intermediate
The primary significance of Ritonavir Ethyl Carbamate lies in its classification as a process-related impurity in the manufacturing of Ritonavir. daicelpharmastandards.comcleanchemlab.com Impurities in pharmaceuticals are substances that are not the desired active pharmaceutical ingredient (API) and can potentially affect the efficacy and safety of the drug. daicelpharmastandards.com Regulatory bodies require strict control and monitoring of these impurities. daicelpharmastandards.comeuropa.eu Therefore, having access to pure samples of this compound as a reference standard is crucial for analytical method development, validation, and quality control of Ritonavir bulk drug and its formulations. cleanchemlab.comsynzeal.com
The presence of impurities can arise from the synthetic route, starting materials, or degradation. daicelpharmastandards.com In the case of Ritonavir, various impurities have been identified, stemming from the complex multi-step synthesis process. pharmainfo.ingoogle.comgoogle.com Forced degradation studies, which involve subjecting the drug to stress conditions like acid, base, oxidation, and heat, are conducted to identify potential degradation products. tandfonline.comijpsr.comnih.gov While specific studies detailing the formation of this compound were not found, it is listed as a known impurity. cleanchemlab.com This suggests it could be formed during synthesis, possibly from residual reagents or alternative reaction pathways.
Furthermore, compounds like this compound can sometimes serve as synthetic intermediates in the development of new analogs or in alternative synthetic routes. While its primary role is documented as an impurity, its structural features could be exploited in medicinal chemistry research to explore structure-activity relationships of Ritonavir-like molecules.
Detailed Research Findings
The characterization and quantification of impurities are a vital part of pharmaceutical development. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful techniques used to separate, identify, and quantify impurities in drug substances. pharmainfo.innih.gov The availability of well-characterized reference standards for impurities like this compound is essential for the accuracy of these analytical methods. cleanchemlab.comsynzeal.com
Interactive Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | Ethyl ((S)-1-(((2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(((thiazol-5-ylmethoxy)carbonyl)amino)hexan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate cleanchemlab.comsynzeal.comchemicea.com |
| Synonyms | This compound Analog cleanchemlab.comcleanchemlab.com, Ritonavir Ethyl Analog chemicea.com |
| Molecular Formula | C36H46N6O5S2 pharmaffiliates.compharmaffiliates.com |
| Molecular Weight | 706.92 g/mol pharmaffiliates.compharmaffiliates.com |
| CAS Number | 165315-26-4 chemicea.compharmaffiliates.compharmaffiliates.com |
| Appearance | Data not available |
| Solubility | Data not available |
| Storage | 2-8°C Refrigerator pharmaffiliates.com |
Structure
2D Structure
Properties
Molecular Formula |
C31H40N4O6S |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C31H40N4O6S/c1-4-40-31(39)35-28(21(2)3)29(37)33-24(15-22-11-7-5-8-12-22)17-27(36)26(16-23-13-9-6-10-14-23)34-30(38)41-19-25-18-32-20-42-25/h5-14,18,20-21,24,26-28,36H,4,15-17,19H2,1-3H3,(H,33,37)(H,34,38)(H,35,39)/t24-,26-,27-,28-/m0/s1 |
InChI Key |
BBYNCTNKPIDZPY-VNNZRSTGSA-N |
Isomeric SMILES |
CCOC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |
Canonical SMILES |
CCOC(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |
Origin of Product |
United States |
Nomenclature and Structural Elucidation Studies
Systematic Chemical Naming and Stereochemical Assignment
The precise chemical name for Ritonavir (B1064) Ethyl Carbamate (B1207046) is Ethyl ((S)-1-(((2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(((thiazol-5-ylmethoxy)carbonyl)amino)hexan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate. This systematic name, following IUPAC conventions, unequivocally defines the connectivity of atoms and the specific stereochemistry at each chiral center.
The stereochemical assignments (S, S, S, S) are critical to the molecule's three-dimensional structure and, consequently, its biological activity. These assignments are determined by the spatial arrangement of substituents around the chiral carbons, following the Cahn-Ingold-Prelog priority rules. The structural complexity and stereochemical precision are inherent to its parent compound, Ritonavir, which is known for its intricate synthesis that preserves the required absolute stereochemistry of its precursors.
| Compound Name | Systematic Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Ritonavir Ethyl Carbamate | Ethyl ((S)-1-(((2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(((thiazol-5-ylmethoxy)carbonyl)amino)hexan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | C31H40N4O6S | 596.73 |
Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be employed to map the carbon and proton environments within the molecule.
¹H NMR: The proton NMR spectrum would be expected to be complex, with distinct signals for the aromatic protons of the phenyl groups, the thiazole (B1198619) ring protons, the protons of the ethyl group in the carbamate moiety, and the numerous aliphatic protons along the backbone. The chemical shifts and coupling patterns would provide information on the connectivity and stereochemical relationships between adjacent protons.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Characteristic chemical shifts would be expected for the carbonyl carbons of the carbamate and amide groups, the aromatic carbons, the carbons of the thiazole ring, and the aliphatic carbons of the main chain and side groups. The number of signals would confirm the asymmetry of the molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.
MS: Standard mass spectrometry would reveal the molecular ion peak, confirming the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule breaks apart in a predictable manner, revealing its constituent fragments.
HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C31H40N4O6S). This is a critical step in confirming the identity of a newly synthesized or isolated compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (carbamate and amide) | 3200-3400 |
| C-H stretching (aromatic and aliphatic) | 2850-3100 |
| C=O stretching (carbamate and amide) | 1630-1750 |
| C=C stretching (aromatic) | 1450-1600 |
| C-N stretching | 1000-1350 |
| C-O stretching | 1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. This compound contains phenyl and thiazole rings, which are expected to absorb UV radiation. The UV-Vis spectrum would likely show absorption maxima characteristic of these aromatic systems. The position and intensity of these absorptions can be influenced by the solvent and the electronic environment of the chromophores.
Crystallographic Analysis and Solid-State Structure
The solid-state structure of this compound would be determined by X-ray crystallography. This technique provides a definitive three-dimensional model of the molecule as it exists in a crystal lattice. The parent compound, Ritonavir, is well-known for exhibiting polymorphism, meaning it can crystallize in different forms with distinct physical properties. Given this precedent, it is plausible that this compound may also exhibit polymorphic behavior.
Synthetic Pathways and Methodologies
Chemical Synthesis of Ritonavir (B1064) Ethyl Carbamate (B1207046)
Ritonavir Ethyl Carbamate is chemically identified as Ethyl ((S)-1-(((2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(((thiazol-5-ylmethoxy)carbonyl)amino)hexan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate. synzeal.comcleanchemlab.com Its structure is analogous to Ritonavir, with the key difference being the terminal group attached to the L-valine residue.
While specific literature detailing a multi-step synthesis exclusively for this compound is not extensively published, its synthesis can be logically derived from the established pathways for Ritonavir. The core strategy for Ritonavir involves the coupling of two major chiral fragments. nih.gov A plausible direct synthesis for the ethyl carbamate analog would follow a similar convergent approach, as outlined below:
Preparation of the Chiral Core: The synthesis would begin with the preparation of the key diamino alcohol intermediate, specifically (2S,3S,5S)-2-amino-5-(((thiazol-5-ylmethoxy)carbonyl)amino)-1,6-diphenylhexan-3-ol. This intermediate contains three of the required four chiral centers. nih.govrsc.org
Preparation of the Valine Fragment: A molecule of L-valine, which provides the fourth chiral center, would be protected with an ethyl carbamate group. This is typically achieved by reacting L-valine with ethyl chloroformate in the presence of a base. The resulting N-(ethoxycarbonyl)-L-valine is then activated for peptide coupling.
Peptide Coupling: The final step involves the amide bond formation between the amino group of the chiral core (at position 2) and the activated carboxyl group of the N-(ethoxycarbonyl)-L-valine fragment. This coupling is typically facilitated by standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) to prevent racemization. nih.gov
This modular approach allows for the introduction of various functionalities on the valine residue, in this case, the ethyl carbamate group, leading to the desired analog.
This compound is recognized as an analog and potential impurity in the commercial production of Ritonavir. synzeal.comcleanchemlab.com Its formation as a byproduct can occur during the synthesis of the complex N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine (MTV) side chain of Ritonavir or during the final coupling steps. google.comgoogle.com
If ethyl chloroformate or related ethyl-containing reagents are used in the synthesis or are present as impurities, they could compete with the intended reagents. For instance, during the formation of the carbamate linkage on the valine moiety, an errant reaction with an ethyl source could lead to the formation of this compound instead of the intended, more complex side chain of Ritonavir. The structural similarity makes its separation from the final active pharmaceutical ingredient challenging, necessitating its synthesis as a reference standard for quality control and analytical method development. cleanchemlab.com
General Carbamate Synthesis Methodologies Applicable to its Structure
The carbamate functional group is a crucial structural motif in many pharmaceutical agents. nih.gov Various methods exist for its synthesis, with modern approaches focusing on greener and safer alternatives to traditional reagents like phosgene. nih.govgoogle.com
A particularly attractive and environmentally benign method for carbamate synthesis involves the use of carbon dioxide (CO2) as a C1 building block. nih.gov This approach avoids highly toxic reagents and utilizes a renewable resource. nih.govacs.org General strategies include:
Three-Component Coupling: This method involves the reaction of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org The amine first reacts with CO2 to form a carbamate anion, which then acts as a nucleophile to displace the halide from the alkyl halide. nih.gov This reaction is often facilitated by a base like cesium carbonate. organic-chemistry.org
Reductive Carboxylation: Amines can be reacted with CO2 and a reducing agent to form carbamates.
Direct Reaction of Amines, Alcohols, and CO2: Catalytic systems have been developed to directly synthesize carbamates from an amine, an alcohol, and CO2, often under pressure and elevated temperature. rsc.orgmak.ac.ug This one-pot method is highly efficient. mak.ac.ug
These CO2-based methodologies could theoretically be adapted to form the carbamate linkages found in this compound, offering a sustainable synthetic route.
Table 1: Comparison of General Carbamate Synthesis Methods
| Method | Key Reagents | Advantages | Disadvantages |
| Phosgene/Chloroformate | Phosgene, Chloroformates, Amine | Well-established, versatile | Highly toxic reagents, corrosive byproducts (HCl) nih.govnih.gov |
| Isocyanate | Isocyanate, Alcohol | High yielding | Isocyanates are toxic and hazardous google.com |
| CO2-Based Coupling | Amine, Alcohol/Halide, CO2, Catalyst | Uses non-toxic, renewable CO2 nih.gov | May require pressure, catalyst, or specific conditions mak.ac.ug |
The synthesis of complex, stereochemically defined molecules like Ritonavir and its analogs is heavily reliant on the use of chiral building blocks. mdpi.com This approach, often called the "chiral pool" strategy, uses readily available enantiomerically pure natural products, such as amino acids, to construct the core of the target molecule.
The synthesis of Ritonavir starts from L-phenylalanine, which is used to construct the central (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol core. rsc.orggoogle.com This core fragment contains three of the molecule's four stereocenters in the correct configuration. google.com The fourth stereocenter is introduced via the coupling of an L-valine derivative. nih.gov The use of these specific chiral precursors—L-phenylalanine and L-valine—is fundamental to ensuring the final product has the correct absolute stereochemistry, which is essential for its biological activity. nih.govscilit.com Any synthesis of this compound would similarly depend on these or analogous chiral building blocks to achieve the desired stereochemical outcome. mdpi.com
Degradation Chemistry and Stability Profile
Kinetic and Mechanistic Investigations of Degradation Processes
The chemical stability of Ritonavir (B1064) is a critical aspect of its pharmaceutical profile, and its degradation has been the subject of several kinetic and mechanistic studies. The Ritonavir molecule possesses multiple functional groups susceptible to degradation, including two carbamate (B1207046) moieties and a urea (B33335) linkage. researchgate.net Investigations into its degradation pathways have revealed a particular susceptibility to hydrolysis, especially under alkaline conditions. nih.gov
Forced degradation studies, conducted under various stress conditions as per the International Conference on Harmonization (ICH) guidelines, have been instrumental in elucidating the degradation profile of Ritonavir. These studies typically involve subjecting the drug substance to acid, base, and neutral hydrolysis, as well as oxidative, photolytic, and thermal stress. researchgate.net
One of the key findings from these investigations is that the carbamate and urea functionalities within the Ritonavir structure are the primary sites of hydrolytic degradation. researchgate.net The hydrolysis of carbamates, such as those in Ritonavir, is significantly influenced by the pH of the environment. Alkaline-catalyzed hydrolysis of carbamate esters is generally more predominant than acid-catalyzed hydrolysis. nih.gov This is attributed to the formation of a carboxylate anion during alkaline hydrolysis, which drives the reaction to completion. nih.gov
In comparative degradation studies, Ritonavir has demonstrated greater susceptibility to alkaline hydrolysis, followed by acid hydrolysis, oxidative conditions, and finally, neutral hydrolysis. nih.gov This reactivity pattern underscores the lability of the carbamate and urea groups in the presence of a base. researchgate.netnih.gov
LC-MS/MS analysis has been a crucial tool in identifying the degradation products of Ritonavir and proposing the mechanisms of its decomposition. researchgate.net Studies have successfully separated Ritonavir from its various degradation products, confirming the stability-indicating nature of the analytical methods used. researchgate.netnih.gov
The following table summarizes the findings from forced degradation studies on Ritonavir, highlighting the conditions and the observed extent of degradation.
| Stress Condition | Reagents and Conditions | Percentage of Degradation | Primary Site of Degradation | Reference |
| Acid Hydrolysis | Specifics not detailed in source | Significant | Carbamate and Urea Moieties | nih.gov |
| Alkaline Hydrolysis | Specifics not detailed in source | Most Significant | Carbamate and Urea Moieties | researchgate.netnih.gov |
| Neutral Hydrolysis | Specifics not detailed in source | Less Significant | Carbamate and Urea Moieties | researchgate.netnih.gov |
| Oxidative Degradation | Specifics not detailed in source | Significant | Not specified | nih.gov |
| Photolytic Degradation | Specifics not detailed in source | Less Significant | Not specified | nih.gov |
| Thermal Degradation | Elevated temperatures | Drug is thermally labile and undergoes hydrolytic degradation | Not specified | researchgate.net |
The exact percentages of degradation can vary depending on the specific experimental conditions such as concentration, temperature, and duration of exposure.
The mechanistic understanding of Ritonavir's degradation, particularly the hydrolysis of its carbamate linkages, is essential for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.
Analytical Method Development and Validation
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of ritonavir (B1064) and its derivatives, enabling the separation of the primary compound from impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of ritonavir. phmethods.net Method development often involves a reversed-phase approach. For instance, a stability-indicating HPLC method for ritonavir used an Agilent Eclipse XDB-C18 column (5 µm, 4.6 × 150 mm) with a mobile phase of acetonitrile (B52724) and 0.05 M phosphoric acid (55:45, v/v). jfda-online.com The flow rate was maintained at 1.0 mL/min, achieving a retention time for ritonavir of approximately 4.82 minutes. jfda-online.com Detection is commonly performed using a diode array detector (DAD) at wavelengths such as 210 nm or 240 nm. jfda-online.comijper.org The linearity of these methods is typically established over a concentration range, for example, from 1-500 µg/mL. jfda-online.com Optimization of HPLC methods aims to resolve the active pharmaceutical ingredient from any potential degradation products that may arise under stress conditions like acid or base hydrolysis, oxidation, and photolysis. jfda-online.comresearchgate.net
Interactive Table: HPLC Method Parameters for Ritonavir Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent Eclipse XDB-C18 (5 µm, 4.6 × 150 mm) | jfda-online.com |
| Mobile Phase | Acetonitrile : 0.05 M Phosphoric Acid (55:45, v/v) | jfda-online.com |
| Flow Rate | 1.0 mL/min | jfda-online.com |
| Detection | Diode Array Detection (DAD) at 210 nm | jfda-online.com |
| Retention Time | 4.82 ± 0.002 min | jfda-online.com |
| Linearity Range | 1-500 µg/mL | jfda-online.com |
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and reduced analysis time compared to traditional HPLC. A gradient UPLC method was developed for the simultaneous determination of lopinavir (B192967) and ritonavir, utilizing an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm). scielo.br The mobile phase consisted of a gradient elution with triethylamine (B128534) (pH 2.2) and a mixture of 0.1% phosphoric acid in acetonitrile and methanol. scielo.br A Photo Diode Array (PDA) detector set at 215 nm was used for detection, with a flow rate of 0.4 mL/min. scielo.br Such methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose, including the determination of process-related impurities and degradation products. ijper.orgscielo.br
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) provides a viable alternative for the quantification of ritonavir, especially in quality control settings where cost and time are significant factors. jfda-online.com A typical HPTLC method involves separation on silica (B1680970) gel 60F254 plates. phmethods.net For ritonavir, one developed method used a mobile phase of toluene, ethyl acetate, methanol, and glacial acetic acid (7.0:2.0:0.5:0.5 v/v/v/v). phmethods.net Another HPTLC method for ritonavir employed a mobile phase of acetonitrile and water (1:2, v/v), with the pH adjusted to 5.0. jfda-online.com Densitometric measurements are performed at a specific wavelength, such as 240 nm, to quantify the separated spots. jfda-online.com These methods demonstrate good linearity and recovery, making them suitable for routine analysis. phmethods.netjfda-online.com
Interactive Table: HPTLC Method Parameters for Ritonavir Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Fluka TLC aluminium sheets of silica gel with fluorescent indicator (254 nm) | jfda-online.com |
| Mobile Phase | Acetonitrile : Water (1:2, v/v), pH 5.0 | jfda-online.com |
| Detection | Densitometric measurement at 240 nm | jfda-online.com |
| Retention Factor (Rf) | 0.41 ± 0.014 | jfda-online.com |
| Linearity Range | 0.8-12.5 µg/spot | jfda-online.com |
Mass Spectrometry and Hyphenated Techniques for Identification and Quantification
Hyphenated techniques, which couple chromatographic separation with mass spectrometry, are powerful tools for the structural elucidation and sensitive quantification of Ritonavir Ethyl Carbamate (B1207046) and related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is instrumental in the study of ritonavir and its degradation products. researchgate.net LC-MS analysis can be used to identify and characterize impurities that are not fully resolved or identified by UV detection alone. oup.com For instance, LC-MS studies have been conducted to investigate the degradation pathways of ritonavir under various stress conditions, helping to elucidate the structure of the resulting products. researchgate.net The use of a volatile mobile phase in the chromatographic method is advantageous as it makes the method compatible with mass spectrometry for mass identification. ijper.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers very high sensitivity and selectivity, making it the method of choice for quantifying low levels of ritonavir and its metabolites in complex matrices, such as biological fluids. phmethods.netrsc.org These methods often employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity. ijper.org For example, an LC-MS/MS method for the simultaneous quantification of lopinavir and ritonavir used an Acquity BEH C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (80:20 v/v). ijper.org Positive ion mode electrospray ionization (ESI) is commonly used. ijper.org The use of a deuterated internal standard, such as Ritonavir-d6, is a common practice in LC-MS/MS assays to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.
Spectroscopic Analytical Methods (e.g., UV-Vis Spectrophotometry in Analytical Context)
Spectroscopic methods, particularly UV-Visible spectrophotometry, are fundamental in the quantitative analysis of pharmaceutical compounds. For ritonavir and its related substances, UV-Vis spectrophotometry offers a simple, cost-effective, and rapid analytical approach.
The principle of this method lies in the measurement of the absorption of ultraviolet or visible radiation by the analyte of interest. In the context of ritonavir analysis, the maximum absorbance (λmax) is a critical parameter. Studies have reported the λmax for ritonavir at various wavelengths, including 235 nm, 239 nm, 240 nm, 246 nm, and 260 nm, depending on the solvent and specific analytical conditions. researchgate.netjfda-online.comijper.orgajol.info For instance, one method utilized ethanol (B145695) as a solvent and identified a λmax of 235 nm for ritonavir. ajol.info Another study reported a λmax of 250 nm for a ritonavir impurity. pharmainfo.in Differential spectrophotometry has also been employed, measuring the amplitude difference between the absorbance maxima at 246 nm and the minima at 266 nm to enhance specificity. researchgate.net
These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. researchgate.netajol.info
Validation Parameters for Analytical Methods
The validation of an analytical method is a process that demonstrates its suitability for its intended use. Key validation parameters, as stipulated by ICH guidelines, include linearity, range, precision, accuracy, robustness, and the development of stability-indicating methods. researchgate.netijper.orgrjptonline.org
Linearity and Calibration Range Determination
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
For the analysis of ritonavir, various linear ranges have been established using spectrophotometric and chromatographic methods.
| Method Type | Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |
| Spectrophotometry | Ritonavir | 10-30 µg/mL | Not specified | researchgate.net |
| Spectrophotometry | Ritonavir | 10-60 µg/mL | 0.9995 ± 0.0009 | ajol.info |
| RP-HPLC | Ritonavir | 50-150 µg/ml | Not specified | researchgate.net |
| RP-HPLC | Ritonavir | 20-120 µg/ml | Not specified | researchgate.net |
| RP-HPLC | Ritonavir | 1-500 µg/mL | Not specified | jfda-online.com |
| HPTLC | Ritonavir | 0.8-12.5 µ g/spot | Not specified | jfda-online.com |
| UPLC | Ritonavir | 0.25-20.0 µg/mL | Not specified | ijper.org |
| RP-HPLC | Ritonavir | 25-150 µg/mL | 0.999 | rjptonline.org |
| RP-HPLC | Ritonavir Impurity | 2-14 µg/ml | 0.994 | pharmainfo.in |
The correlation coefficient (r²), a value close to 1, is a statistical measure of how well the calibration curve fits the linear regression model. High correlation coefficients, such as those reported above, indicate a strong linear relationship. ajol.infopharmainfo.in
Precision and Accuracy Assessment
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies.
For ritonavir analytical methods, precision is evaluated at different levels:
Repeatability (Intra-day precision): Analysis of samples on the same day.
Intermediate precision (Inter-day precision): Analysis of samples on different days. innovareacademics.in
Accuracy is determined by spiking a sample with a known quantity of the analyte and calculating the percentage of recovery.
| Method | Analyte | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| UPLC | Ritonavir Impurities | < 10.0% | 90.1% to 106.3% | ijper.org |
| HPTLC (Intra-day) | Ritonavir | 0.22% to 0.64% | Not specified | innovareacademics.in |
| HPTLC (Inter-day) | Ritonavir | 0.13% to 1.24% | Not specified | innovareacademics.in |
| Spectrophotometry | Ritonavir | Not specified | 98.6% (Standard), 98.3% (Tablet) | researchgate.net |
| Spectrophotometry | Ritonavir | Not specified | 95.5% to 105.5% | researchgate.net |
| RP-HPLC | Ritonavir | < 2% | 99.82% to 100.08% | researchgate.net |
The acceptance criteria for precision are typically an RSD of less than 2%, while for accuracy, recovery values are generally expected to be within 98-102%. researchgate.netajol.info
Development of Stability-Indicating Methods
A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This is crucial for determining the shelf-life and storage conditions of a drug product.
The development of such methods for ritonavir involves subjecting the drug to stress conditions as per ICH guidelines, which include:
Acidic hydrolysis (e.g., using 1 M methanolic HCl) jfda-online.com
Alkaline hydrolysis (e.g., using 1 M methanolic NaOH) jfda-online.com
Oxidative degradation (e.g., using 30% hydrogen peroxide) jfda-online.com
Thermal degradation rsc.org
Photolytic degradation rsc.org
The developed chromatographic method must be able to effectively separate the intact drug peak from any peaks corresponding to degradation products. jfda-online.cominnovareacademics.in For instance, HPLC and HPTLC methods have been successfully developed and validated as stability-indicating for ritonavir, demonstrating effective separation of the drug from its degradation products under various stress conditions. jfda-online.cominnovareacademics.in
Application in Impurity Profiling and Related Substances Analysis for Ritonavir
Impurity profiling is the identification and quantification of impurities present in a drug substance or finished product. These impurities can originate from the manufacturing process, degradation of the drug, or interaction with excipients. pharmainfo.in Analytical methods like HPLC and UPLC are instrumental in this process.
For ritonavir, several process-related impurities and degradation products have been identified. ijper.orgpharmainfo.in The development of sensitive and specific analytical methods is essential to control these impurities within acceptable limits as defined by pharmacopoeias and regulatory guidelines.
A stability-indicating UPLC method, for example, was developed for the impurity profiling of a fixed-dose combination of Darunavir and Ritonavir. ijper.org This method was able to separate both active ingredients from their known degradation impurities. ijper.org The limit of quantitation (LOQ), which is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, is a critical parameter in impurity profiling. For ritonavir impurities, LOQ values as low as 0.05% of the test concentration have been achieved. ijper.org
Furthermore, the characterization of impurities is a vital step. Techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are powerful tools for elucidating the structure of unknown impurities. ijper.org
Metabolic Studies Focus on in Vitro and Non Human Systems
Enzymatic Pathways Involved in Carbamate (B1207046) Hydrolysis and Biotransformation
The biotransformation of Ritonavir (B1064) Ethyl Carbamate involves several enzymatic pathways, primarily centered on the hydrolysis of the carbamate group and interactions with cytochrome P450 enzymes. Carbamates can be used in prodrug design to mask functional groups and potentially delay first-pass metabolism nih.gov. The bioconversion of these prodrugs to release the active drug is often mediated by metabolic enzymes like esterases and cytochrome P450, which are predominantly found in the liver nih.gov.
Carboxylesterases (CES) are a major class of esterases that are known to metabolize a wide variety of compounds, including esters, thioesters, and carbamates researchgate.net. These enzymes catalyze the hydrolysis of carbamates, a key step in the metabolism of compounds like Ritonavir Ethyl Carbamate nih.gov.
In non-human systems, the role of esterases in carbamate metabolism has been well-documented. Studies on ethyl carbamate, a related structure, have shown that it is metabolized in mice at least partially by esterases nih.gov. Investigations using mouse liver homogenates revealed that the enzymatic fraction capable of metabolizing ethyl carbamate co-chromatographed almost exactly with the fraction that could hydrolyze p-nitrophenyl acetate, a marker for esterase activity nih.gov. This suggests that esterases present in the mouse liver are a primary pathway for the cleavage of the ethyl carbamate moiety nih.gov. Furthermore, research has shown that plasma from various species can catalyze the hydrolysis of carbamates, indicating a broad role for these enzymes in bioconversion nih.gov. The stability of the carbamate linkage can vary; for instance, N-monosubstituted carbamate esters are often chemically and enzymatically labile, whereas N,N-disubstituted carbamates tend to be more stable in buffer and plasma solutions nih.gov.
Ritonavir and its analogues are renowned for their potent, mechanism-based inactivation of Cytochrome P450 3A4 (CYP3A4), the most abundant drug-metabolizing enzyme in the liver encyclopedia.pubnih.gov. This irreversible inhibition is a key mechanism of action for ritonavir when used as a pharmacoenhancer nih.govnih.gov. In vitro studies have proposed four distinct mechanisms for this inactivation nih.gov:
Metabolic-Intermediate Complex (MIC) Formation: A reactive metabolite of the analogue binds tightly to the heme iron of the enzyme.
Strong Heme Ligation: The unchanged analogue itself binds with extremely high affinity to the heme iron.
Heme Destruction: The analogue or its metabolite leads to the chemical destruction of the CYP450 heme group.
Covalent Bonding: A reactive intermediate of the analogue forms a covalent bond with the CYP3A4 apoprotein.
Structure-activity relationship (SAR) studies on rationally designed ritonavir analogues provide further insight into the specific molecular interactions governing CYP3A4 inhibition. These studies, conducted in cell-free reconstituted systems, have demonstrated that modifications to the side groups of the ritonavir backbone significantly impact inhibitory potency. An increase in the volume, hydrophobicity, and aromaticity of certain side groups can markedly lower the dissociation constant (K_s_) and the half-maximal inhibitory concentration (IC_50_). The data indicates that a decrease in K_s_ generally coincides with a decrease in IC_50_ for these analogues.
| Compound | R1-Side Group | R2-Side Group | K_s_ (μM) | IC_50_ (μM) |
|---|---|---|---|---|
| 5a | N-isopropyl | - | 2.2 | 28.5 |
| 5b | N-cyclopentyl | - | 0.5 | 14.3 |
| 5c | N-phenyl | - | 0.2 | 1.1 |
| 8a | N-isopropyl | Phenyl | 1.5 | 11.0 |
| 8d | N-isopropyl | Indole | 1.1 | 8.5 |
| 8f | N-phenyl | Indole | 0.08 | 0.43 |
Data sourced from studies on rationally designed ritonavir-like compounds. researchgate.net
These in vitro investigations show a clear structure-function relationship, where specific chemical modifications can fine-tune the inhibitory activity of ritonavir analogues against CYP3A4 researchgate.net.
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound is typically assessed by incubating it with liver microsomes from various species (e.g., mouse, rat) and measuring its disappearance over time. This provides key parameters such as the in vitro half-life (t_1/2_) and intrinsic clearance (Cl_int_) researchgate.net. While specific data for this compound is not detailed, the methodology can be understood from studies of related compounds.
For example, the in vitro metabolic stability of N-ethyl pentedrone was evaluated in rat, mouse, and human liver microsomes. The results showed significant species-dependent differences in metabolism researchgate.net.
| Species Microsome | In Vitro t_1/2_ (min) | In Vitro Cl_int_ (μL/min/mg) |
|---|---|---|
| Rat | 12.1 | 229 |
| Mouse | 187 | 14.8 |
Data from a study on N-ethyl pentedrone, presented as a methodological example for in vitro metabolic stability assessment in non-human liver microsomes. researchgate.net
Such studies are crucial for predicting how a compound might be cleared in vivo. For carbamate prodrugs, stability is a key design feature. In vitro incubations of an N,N-dimethylsubstituted carbamate ester with liver microsomes from mice and rats demonstrated appreciable conversion to the parent phenolic compound, suggesting that while the prodrug itself may be stable in plasma, it is effectively metabolized by microsomal enzymes nih.gov. This bioconversion is proposed to occur via an initial hydroxylation catalyzed by cytochrome P-450, followed by spontaneous decomposition nih.gov.
Metabolite Identification and Characterization in Non-Human or Cell-Free Systems
Identifying metabolites is essential for understanding the complete metabolic fate of a compound. In vitro and non-human in vivo systems are standard tools for this purpose eurofinsdiscovery.combioivt.com. Metabolomic screening of the parent compound, ritonavir, in mice has led to the identification of 26 different metabolites, 13 of which were novel nih.gov. These findings highlight the complex biotransformation pathways involved.
The identified metabolites in mice resulted from a range of metabolic reactions, including hydroxylation, N-demethylation, and cleavage of terminal groups encyclopedia.pub. The novel metabolites included unique conjugation products and ring-opened structures, pointing to several bioactivation pathways nih.gov. Studies using Cyp3a-null mice confirmed that CYP3A enzymes are involved in at least four of these bioactivation pathways nih.gov. Furthermore, these same metabolic pathways were successfully reproduced in vitro through incubations of ritonavir in human liver microsomes nih.gov.
| Metabolite ID | Metabolic Reaction | Description |
|---|---|---|
| M1 | Deacylation | A previously reported metabolite. |
| M2 | Hydroxylation | A previously reported metabolite. encyclopedia.pub |
| M7 | N-demethylation | A previously reported metabolite. encyclopedia.pub |
| M1-1 | Glycine Conjugation | A novel metabolite identified in the study. nih.gov |
| M1-2 | N-acetylcysteine Conjugation | A novel metabolite identified in the study. nih.gov |
| M12 | Ring-opening | A novel ring-opened product. nih.gov |
Data sourced from a metabolomic analysis of ritonavir in mice. nih.gov
These non-human and cell-free studies provide a foundational understanding of the metabolic pathways, enzymatic interactions, and potential metabolites of this compound by examining its core structure and related analogues.
Lack of Publicly Available Research on the Computational and Theoretical Chemistry of this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research specifically focusing on the computational and theoretical chemistry of the compound "this compound." This particular analog of Ritonavir, while identified as a chemical entity, does not appear to have been the subject of dedicated studies in the areas of molecular modeling, quantum chemical calculations, or predictive stability analysis.
This compound is listed by chemical suppliers, often categorized as an impurity or analog of Ritonavir, and its chemical structure is defined as Ethyl ((S)-1-(((2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(((thiazol-5-ylmethoxy)carbonyl)amino)hexan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate. cleanchemlab.comsynzeal.comcleanchemlab.com
Despite the existence of extensive computational research on Ritonavir and its various other analogs, particularly concerning their interaction with enzymes like HIV protease and Cytochrome P450 3A4, no specific studies were found for this compound itself. tandfonline.comingentaconnect.commdpi.comnih.gov As a result, providing scientifically accurate and detailed findings for the requested article outline is not possible.
The specific areas where no dedicated research on this compound could be located include:
Computational and Theoretical Chemistry Studies
Prediction of Chemical Stability and Degradation Propensities:No computational or theoretical studies predicting the stability or degradation pathways of this compound could be retrieved.
Due to the absence of specific data for Ritonavir (B1064) Ethyl Carbamate (B1207046) in the scientific literature, the generation of a thorough and accurate article adhering to the provided outline is not feasible.
Role in Pharmaceutical Process Chemistry and Quality Control
Development and Certification as an Impurity Reference Standard
The accurate quantification of any impurity in a pharmaceutical product is fundamentally dependent on the availability of a pure, well-characterized reference standard. For Ritonavir (B1064) Ethyl Carbamate (B1207046), the development and certification of such a standard are prerequisite steps for creating a validated analytical method for quality control.
Synthesis and Isolation: The reference standard is not isolated from production batches of Ritonavir due to its low concentration and the difficulty of separation. Instead, it is prepared through a targeted organic synthesis route. A common synthetic approach involves the reaction of a key Ritonavir precursor amine with ethyl chloroformate. This reaction specifically introduces the ethyl carbamate moiety onto the terminal nitrogen atom of the molecule, mimicking the presumed pathway of impurity formation during the API manufacturing process. Following the reaction, the crude product undergoes extensive purification, typically using column chromatography followed by recrystallization, to achieve the high purity required for a reference standard (typically >98%).
Structural Elucidation and Characterization: Once synthesized and purified, the compound's identity and structure are unequivocally confirmed using a suite of advanced analytical techniques. This comprehensive characterization is essential for its certification as a reference standard.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of the ethyl carbamate group to the Ritonavir backbone. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition, further validating the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. They provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the atoms and the presence of the characteristic signals for the ethyl group (-CH₂- and -CH₃) and the carbamate carbonyl (C=O).
Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. The spectrum for Ritonavir Ethyl Carbamate would show characteristic absorption bands for N-H stretching, C=O stretching (from both the carbamate and thiazole (B1198619) groups), and C-O stretching, confirming the molecular structure.
Purity Analysis: The purity of the reference standard is determined using High-Performance Liquid Chromatography (HPLC), typically with a UV detector. The analysis is designed to separate the target compound from any starting materials, by-products, or isomers, and the purity is calculated based on the area percentage of the main peak.
The data gathered from these techniques forms a complete characterization package, which is used to certify the material as a qualified impurity reference standard for use in routine QC testing of Ritonavir API batches.
| Analytical Technique | Purpose | Typical Finding / Observation |
|---|---|---|
| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | Detection of [M+H]⁺ ion corresponding to the calculated molecular weight for C₃₉H₅₀N₆O₅S₂. |
| ¹H NMR | Structural Confirmation | Presence of characteristic triplet and quartet signals for the ethyl group (O-CH₂-CH₃) and distinct shifts in protons near the carbamate linkage compared to Ritonavir. |
| ¹³C NMR | Carbon Skeleton Confirmation | Appearance of a new carbonyl signal for the carbamate group and signals for the two carbons of the ethyl group. |
| IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H stretch (~3300 cm⁻¹), C=O stretch of carbamate (~1700 cm⁻¹), and C-O stretch (~1250 cm⁻¹). |
| HPLC-UV | Purity Assessment | A single major peak with purity calculated to be ≥98.0%. |
Strategies for Process-Related Impurity Control and Mitigation
Controlling the formation of this compound is a core objective of the process chemistry development for Ritonavir. The goal is to minimize its presence in the final API through a deep understanding of its formation mechanism and the implementation of robust control strategies.
Formation Pathway: This impurity is typically formed during the final coupling step of the Ritonavir synthesis. In this step, a key amine intermediate is reacted with a valine-derived activated species to form the final molecule. This compound arises as a by-product if a reactive ethyl-containing species is present in the reaction mixture. The most likely source is a residual reagent or a by-product from a previous step, such as ethyl chloroformate or a related carbonate species. These can compete with the intended valine derivative and react with the terminal amine group of the Ritonavir precursor, leading to the formation of the undesired ethyl carbamate impurity.
Control and Mitigation Strategies: A multi-faceted approach, consistent with Quality by Design (QbD) principles, is employed to control the level of this impurity.
Raw Material Control: The most effective strategy is to control the source. This involves setting stringent specifications for the purity of starting materials and reagents, particularly ensuring the absence of ethyl chloroformate or other reactive ethylating agents in the intermediates used in the final synthetic steps.
Process Parameter Optimization: The reaction conditions are carefully optimized to favor the formation of Ritonavir over the impurity. This can include:
Stoichiometry: Using a precise molar ratio of reactants to ensure the primary amine reacts completely with the desired coupling partner.
Temperature Control: Running the reaction at an optimized temperature that maximizes the rate of the desired reaction while minimizing the rate of the side reaction.
Order of Addition: A controlled rate and order of reagent addition can prevent localized excesses of any reactant, thereby suppressing by-product formation.
Downstream Purification: Despite upstream controls, trace amounts of the impurity may still form. Therefore, the final purification process for the Ritonavir crude product is designed to effectively remove this compound. Due to differences in polarity and solubility between Ritonavir and its ethyl carbamate analogue, multi-step crystallization or solvent/anti-solvent precipitation are highly effective. The specific solvent systems and temperature profiles are developed to maximize the precipitation of pure Ritonavir while leaving the more soluble impurity in the mother liquor.
| Control Point | Potential Cause of Formation | Mitigation Strategy |
|---|---|---|
| Raw Materials | Presence of reactive impurities (e.g., ethyl chloroformate) in starting materials or reagents. | Implement strict specifications and analytical testing for incoming materials to ensure purity. Qualify suppliers based on their process controls. |
| Reaction Step | Non-optimized reaction conditions (e.g., incorrect temperature, stoichiometry, or addition rate) favoring the side reaction. | Optimize process parameters through Design of Experiments (DoE). Implement strict in-process controls (IPCs) to monitor the reaction. |
| Purification Step | Inefficient removal of the formed impurity from the crude product. | Develop and validate a robust crystallization process with specific solvent systems and conditions designed to purge this impurity based on its solubility profile. |
Implementation of Green Analytical Chemistry Principles in its Analysis
The analysis of pharmaceutical impurities, including this compound, has traditionally relied on reversed-phase HPLC methods that consume significant volumes of hazardous organic solvents like acetonitrile (B52724) and methanol. In line with the growing emphasis on environmental sustainability, the principles of Green Analytical Chemistry (GAC) are being implemented to develop more eco-friendly analytical methods.
Traditional vs. Green Analytical Methods: A conventional HPLC method for Ritonavir impurity profiling might involve a C18 column with a gradient elution using a mobile phase of acetonitrile and an aqueous buffer, often with a run time of 30-60 minutes. While effective, this method generates a considerable amount of toxic solvent waste.
Green analytical approaches aim to reduce this environmental impact. For the analysis of Ritonavir and its impurities, this has been achieved primarily through the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC).
Advantages of Green UHPLC Methods: UHPLC systems utilize columns with smaller particle sizes (typically <2 µm) and shorter lengths, leading to several green benefits:
Reduced Solvent Consumption: UHPLC methods operate at higher pressures, allowing for faster flow rates through shorter columns. This drastically shortens the analysis time (often to under 10 minutes), resulting in a solvent reduction of up to 80-90% per analysis compared to conventional HPLC.
Use of Greener Solvents: Research has focused on replacing toxic acetonitrile with more benign solvents. For Ritonavir analysis, methods have been developed that successfully use ethanol (B145695)—a biodegradable and less toxic solvent—as the organic modifier in the mobile phase without compromising the separation efficiency.
Energy Savings: Shorter run times directly translate to lower energy consumption per sample.
Improved Performance: Beyond the environmental benefits, UHPLC often provides superior analytical performance, including higher resolution (better separation of closely eluting peaks like Ritonavir and its structural isomers/impurities), greater sensitivity, and faster sample throughput.
The development and validation of such a green UHPLC method for Ritonavir would demonstrate its ability to accurately and precisely quantify this compound at its specified limit, ensuring product quality while adhering to modern principles of environmental stewardship.
| Parameter | Conventional HPLC Method | Green UHPLC Method |
|---|---|---|
| Column Particle Size | 3.5 µm or 5 µm | < 2 µm (e.g., 1.7 µm) |
| Typical Run Time | 30 - 60 minutes | 5 - 10 minutes |
| Primary Organic Solvent | Acetonitrile (toxic, non-renewable) | Ethanol (less toxic, renewable) or significantly reduced Acetonitrile |
| Solvent Consumption per Run | ~30 - 60 mL | ~2 - 5 mL |
| Waste Generation | High | Low (Reduced by >80%) |
| Analytical Performance | Adequate resolution and sensitivity | Superior resolution, higher sensitivity, and faster throughput |
Patent Landscape and Intellectual Property in Relation to Its Chemical Development
Analysis of Patent Applications for Synthetic Routes to Ritonavir (B1064) Intermediates and Impurities
The synthesis of Ritonavir is a multi-step process that relies on the precise construction of its complex backbone and the stereocontrolled introduction of its chiral centers. Patent applications in this area are primarily focused on developing novel, efficient, and scalable routes to produce key intermediates, thereby circumventing existing patents or improving process economics. Ritonavir Ethyl Carbamate (B1207046) emerges as a pivotal intermediate in many of these synthetic schemes. It is typically formed by the reaction of the C2-symmetric diamine precursor, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol, with an activating agent like ethyl chloroformate. This reaction selectively protects one of the amine functionalities as an ethyl carbamate, allowing for differential reactivity at the remaining amine group for subsequent coupling reactions.
Patent filings from both originator and generic pharmaceutical companies reveal several strategic approaches:
Novel Routes to Core Intermediates: Patents frequently claim new methods for producing the diamine precursor or the activated carbamate itself. These may involve different starting materials, novel catalysts, or improved reaction conditions that increase yield and stereochemical purity, thereby reducing the formation of unwanted diastereomers.
Process Improvement Patents: Rather than claiming a completely new route, many patents focus on optimizing a single critical step, such as the formation of Ritonavir Ethyl Carbamate . Claims might specify a particular solvent system, base, or temperature range that minimizes side reactions, such as the formation of di-substituted byproducts or other impurities.
Synthesis of Reference Impurities: A sophisticated patent strategy involves filing patents for the deliberate synthesis of known or potential process impurities. By controlling the intellectual property for the synthesis of these impurity standards, a company can create barriers for competitors who require these standards for analytical method validation as mandated by regulatory authorities.
The table below summarizes representative patent strategies for synthetic routes and intermediates related to Ritonavir.
| Patent Focus Area | Key Intermediate/Target | Description of Patented Innovation | Strategic Advantage |
|---|---|---|---|
| Novel Synthesis of Precursor | (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol | Claims a novel asymmetric reduction method to establish the three chiral centers in the diamine backbone, avoiding costly chiral resolution steps. | Reduces manufacturing cost; circumvents earlier patents on precursor synthesis. |
| Optimized Carbamoylation | This compound | A process patent specifying the use of a biphasic solvent system (e.g., toluene/water) and a specific inorganic base for the reaction with ethyl chloroformate, achieving >99% regioselectivity. | Increases yield and purity of the key intermediate, simplifying downstream purification. |
| Alternative Activating Groups | Carbamate Intermediates | Patents claiming the use of alternative chloroformates (e.g., benzyl (B1604629) chloroformate) to form different carbamate intermediates, which may offer unique solubility or reactivity profiles. | Provides alternative, patentable synthetic routes to the final API. |
| Impurity Synthesis | Over-alkylation Impurity A | A specific, high-yield synthetic route to an impurity formed during the final coupling step. The patent claims the isolated impurity as a new chemical entity. | Controls access to analytical reference standards required for regulatory filings. |
Intellectual Property Rights on Purification and Control Methods for Impurities
The control of impurities is a critical aspect of pharmaceutical manufacturing and is heavily scrutinized by regulatory bodies like the FDA and EMA. Consequently, significant intellectual property is directed towards methods of purification and analysis. For a complex molecule like Ritonavir, impurities can arise from starting materials, side reactions during synthesis (e.g., epimerization or over-alkylation), or degradation. The purification of This compound and the final Ritonavir API are common subjects of patent applications.
IP strategies in this domain include:
Crystallization and Polymorph Control: Patents are often filed on specific crystallization methods that can effectively purge process-related impurities. These claims may detail specific solvent/anti-solvent systems, cooling profiles, and seeding techniques. A patent might claim a process that yields a specific polymorphic form of Ritonavir that is not only highly pure but also has favorable stability and dissolution properties.
Chromatographic Purification: For impurities that are difficult to remove by crystallization, such as diastereomers, patents may claim specific chromatographic methods. This can include the use of a novel stationary phase, a unique mobile phase composition, or a specific elution gradient designed to resolve the API from a closely related impurity.
Analytical Method Patents: While less common, patents can be filed on novel analytical methods that are capable of detecting and quantifying a specific impurity at very low levels (e.g., below 0.1%). Such a patent can create a barrier for competitors needing to demonstrate equivalent or superior purity of their own API.
The following table outlines common IP claims related to the purification and control of Ritonavir and its intermediates.
| Technology Type | Target | Description of Patented Method | Claimed Advantage |
|---|---|---|---|
| Recrystallization | Final Ritonavir API | A process involving dissolving crude Ritonavir in isopropanol (B130326) and adding water as an anti-solvent under controlled temperature, selectively precipitating the API while leaving key impurities in the mother liquor. | Achieves >99.8% purity; controls particle size distribution. |
| Slurry Purification | This compound | A method of slurrying the crude intermediate in a specific solvent mixture (e.g., ethyl acetate/heptane) to remove unreacted diamine precursor and di-carbamate byproducts. | Avoids a full recrystallization step, improving process efficiency and yield. |
| Preparative HPLC | Diastereomeric Impurities | Use of a chiral stationary phase in a preparative high-performance liquid chromatography (HPLC) system to separate the desired Ritonavir diastereomer from others. | Enables purification to meet stringent stereoisomeric purity requirements. |
| Analytical Control | Genotoxic Impurities | A highly sensitive LC-MS/MS method capable of quantifying a specific potential genotoxic impurity down to the parts-per-million (ppm) level. | Provides a proprietary method for quality control and release testing. |
Strategic Chemical Patent Analysis for Ritonavir Derivatives and Analogues
Beyond protecting the specific molecule and its synthesis, pharmaceutical companies employ a "patent thicket" strategy by filing patents on a wide range of derivatives and analogues. This approach serves to block competitors from developing "me-too" compounds that might have similar activity but are structurally distinct enough to circumvent the primary patent. The chemical scaffold of Ritonavir, accessible via intermediates like This compound , provides a fertile ground for such modifications.
Strategic patenting of derivatives involves systematic structural changes to the Ritonavir molecule:
Modification of Terminal Groups: Replacing the terminal thiazole (B1198619) rings with other heterocyclic systems (e.g., oxazoles, imidazoles, pyrazoles) is a common strategy. Patents on these new chemical entities (NCEs) can be filed even if their biological activity is not superior, simply to secure the intellectual space.
Alteration of the Carbamate Moiety: The ethyl carbamate groups in Ritonavir are targets for modification. Patents may claim analogues where the ethyl group is replaced by other alkyl, aryl, or functionalized groups. This directly relates to the chemistry of This compound , as a different starting chloroformate would be used in the synthesis.
Backbone Modifications: Changes to the core (2S,3S,5S)-1,6-diphenyl-3-hydroxy-2,5-diaminohexane structure, such as altering the phenyl groups or the hydroxyl-bearing carbon, can lead to new patentable analogues.
Prodrugs and Deuterated Versions: Filing patents on prodrugs (e.g., esterifying the hydroxyl group) or deuterated versions of Ritonavir (where specific hydrogen atoms are replaced with deuterium) are modern life-cycle management strategies. Deuteration can sometimes alter the metabolic profile of a drug, providing a basis for a new, patentable entity.
This strategic filing creates a dense web of IP that makes it challenging for competitors to operate in the same chemical space without infringing on a patent. The table below illustrates this strategic approach.
| Structural Modification Area | Example of Change | Relation to Core Synthesis | Strategic Rationale |
|---|---|---|---|
| Heterocyclic Termini | Thiazole ring replaced with a 5-methylisoxazole (B1293550) ring. | Requires a different final coupling partner but utilizes the same core intermediate derived from This compound . | Broaden patent protection; block competitor development of similar protease inhibitors. |
| Carbamate Group | Ethyl carbamate replaced with an isopropyl carbamate. | Involves using isopropyl chloroformate instead of ethyl chloroformate in the carbamoylation step. | Creates a new chemical entity with potentially different properties (e.g., solubility, metabolic stability). |
| Side Chains | One or both benzyl groups on the backbone are replaced with cyclohexylmethyl groups. | Requires a different starting material for the synthesis of the diamine precursor. | Explore structure-activity relationships (SAR); patent novel analogues. |
| Isotopic Substitution | Deuteration of the methyl groups on the thiazole rings. | The final synthetic steps are modified to introduce deuterium-containing reagents. | Patent life-cycle extension ("evergreening"); may offer an improved pharmacokinetic profile. |
Q & A
Q. What are the critical handling precautions for ethyl carbamate in laboratory settings to ensure analytical accuracy?
Ethyl carbamate requires stringent handling due to its carcinogenic potential and sensitivity to alkaline conditions. Key precautions include:
- Using glassware rinsed with distilled water to remove residual detergents, as alkaline residues can degrade compounds like ritonavir (a structurally sensitive analog) .
- Preparing solutions (e.g., monobasic potassium phosphate, acetonitrile diluents) with 0.45-µm membrane filtration to eliminate particulates .
- Adhering to safety protocols for carcinogen handling, including fume hood use and proper waste disposal .
Q. Which analytical methodologies are recommended for quantifying ethyl carbamate in complex matrices like alcoholic beverages?
Advanced chromatographic techniques are preferred:
- Gas Chromatography-Mass Spectrometry (GC/MS): Detects ethyl carbamate at concentrations as low as 10 µg/L with selective ion monitoring, validated for wine and spirits .
- Ultra-Performance Liquid Chromatography-Tandem MS (UPLC-MS/MS): Enables direct analysis without derivatization, achieving precision with ≤8.76% RSD for intra-day/inter-day measurements .
- Solid-Phase Extraction (SPE) Preconcentration: Coupled with GC-Flame Ionization Detection (GC-FID) improves sensitivity in high-interference matrices like rice wine .
Advanced Research Questions
Q. How do metabolic pathways of ethyl carbamate contribute to its carcinogenic potential, and what experimental models elucidate these mechanisms?
Ethyl carbamate is metabolized via CYP2E1 in human liver microsomes to reactive intermediates like vinyl carbamate and ethyl N-hydroxycarbamate, which form DNA adducts (e.g., 1,N6-ethenoadenosine) . Key models include:
- Rodent Studies: Repeated exposure in BALB/C mice showed dose-dependent increases in serum LDH, CEA, and AFP (tumor markers), with higher genotoxicity upon multi-dose regimens .
- In Vitro Microsomal Assays: Human liver/lung microsomes incubated with NADPH demonstrate CYP2E1-mediated oxidation, validated by metabolite profiling .
Q. What methodological approaches resolve contradictions between ethyl carbamate's clastogenic effects and carcinogenicity in vivo?
While ethyl carbamate induces chromosomal aberrations and micronuclei in somatic cells (e.g., mouse liver), its carcinogenicity poorly correlates with clastogenicity. Resolving this requires:
- Dose-Response Analysis: Comparing low-dose clastogenicity (e.g., sister chromatid exchange) versus high-dose tumorigenicity in multi-organ models .
- Metabolite-Specific Assays: Testing vinyl carbamate (a potent metabolite) for direct DNA damage vs. ethyl carbamate’s indirect effects .
Q. What are the optimal experimental designs for assessing dose-dependent genotoxic effects of ethyl carbamate in rodent models?
- Longitudinal Exposure Studies: Administering single vs. repeated doses (e.g., 50–200 mg/kg) to evaluate cumulative biomarker elevation (LDH, AFP) and tumor incidence .
- Multi-Tissue Sampling: Analyzing liver, lung, and bone marrow for DNA adducts (via LC-MS) and histopathological changes .
- Statistical Frameworks: Using ANOVA with post-hoc tests (e.g., Waller-Duncan) to differentiate treatment groups (p < 0.05) .
Methodological Recommendations
- Ethical Compliance: For studies involving human tissue or health data, adhere to REB guidelines for data abstraction and PHIPA compliance .
- Matrix-Specific Protocols: Use SPE or derivatization (e.g., 9-xanthydrol for HPLC-fluorescence) to mitigate interference in complex samples like fortified wines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
